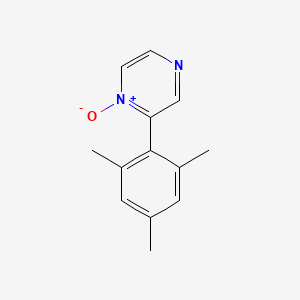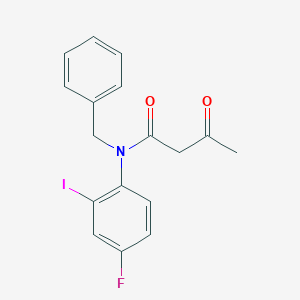
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide is a complex organic compound characterized by the presence of benzyl, fluoro, and iodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Amine Intermediate: Benzylamine is reacted with 4-fluoro-2-iodobenzoyl chloride under basic conditions to form the corresponding amide.
Introduction of the Oxobutanamide Moiety: The intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to introduce the 3-oxobutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic frameworks.
Scientific Research Applications
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(4-fluorophenyl)-3-oxobutanamide: Lacks the iodo group, which may affect its reactivity and applications.
N-Benzyl-N-(4-iodophenyl)-3-oxobutanamide: Lacks the fluoro group, which can influence its chemical properties.
Properties
CAS No. |
922142-18-5 |
|---|---|
Molecular Formula |
C17H15FINO2 |
Molecular Weight |
411.21 g/mol |
IUPAC Name |
N-benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15FINO2/c1-12(21)9-17(22)20(11-13-5-3-2-4-6-13)16-8-7-14(18)10-15(16)19/h2-8,10H,9,11H2,1H3 |
InChI Key |
ASCRJZCQXJDUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

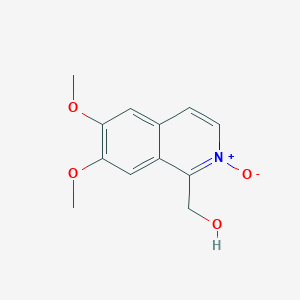

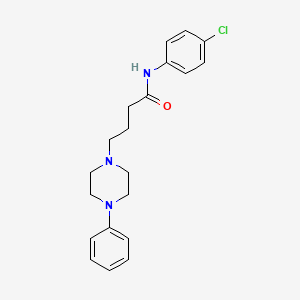
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
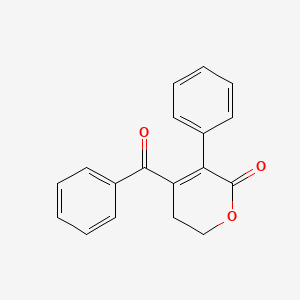
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
